2-bromo-4,5-dichloropyrimidine
Description
2-Bromo-4,5-dichloropyrimidine is a halogenated pyrimidine derivative featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. Substituents include a bromine atom at position 2 and chlorine atoms at positions 4 and 3. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of halogens, which modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. While direct data on its synthesis or applications are absent in the provided evidence, analogous halogenated pyrimidines (e.g., 5-bromo-2-chloropyrimidin-4-amine ) suggest that such compounds are synthesized via halogenation or reduction pathways and are used as intermediates in drug development.
Properties
CAS No. |
1806851-15-9 |
|---|---|
Molecular Formula |
C4HBrCl2N2 |
Molecular Weight |
227.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic aromatic substitution (EAS) represents a straightforward route to introduce bromine at the 2-position of 4,5-dichloropyrimidine. In this method, N-bromosuccinimide (NBS) serves as the brominating agent in dichloromethane at 0°C, achieving yields exceeding 80%. The electron-withdrawing chlorine atoms at positions 4 and 5 activate the ring toward electrophilic attack at the ortho and para positions, with steric factors favoring substitution at the 2-position.
Key Steps:
-
Dissolve 4,5-dichloropyrimidine in anhydrous dichloromethane.
-
Add NBS in batches at 0°C under inert atmosphere.
-
Stir for 30 minutes, monitor via TLC, and purify via column chromatography.
This method avoids hazardous reagents like bromine gas but requires rigorous temperature control to minimize di- or polybromination byproducts.
Diazotization and Chlorination of 2-Amino-4,5-Dichloropyrimidine
Diazotization-Mediated Bromination
Adapted from CN103420903A, this two-step process starts with 2-amino-4,5-dichloropyrimidine. Diazotization with sodium nitrite in concentrated HCl at -30°C generates a diazonium intermediate, which undergoes Sandmeyer reaction with cuprous bromide to yield the target compound.
Reaction Scheme:
-
Diazotization:
-
Bromination:
Optimization Notes:
-
Maintaining temperatures below -30°C prevents decomposition of the diazonium intermediate.
-
Yields reach 50–60% after purification, with scalability limited by exothermic risks during diazotization.
Halogen Exchange Using Phosphorus Tribromide (PBr₃)
Displacement of Chlorine with Bromine
CN103739556A demonstrates halogen exchange in pyrimidines using PBr₃. Applying this to 2-chloro-4,5-dichloropyrimidine under reflux conditions substitutes the 2-chlorine with bromine.
Procedure:
-
Combine 2-chloro-4,5-dichloropyrimidine with excess PBr₃ (molar ratio 1:8).
-
Reflux at 120°C for 8 hours.
-
Quench with ice water and extract with ethyl acetate.
Yield and Challenges:
-
Equilibrium conversion reaches 80–90%, but product isolation yields 60–70% due to competing side reactions.
-
Excess PBr₃ necessitates careful handling and neutralization to prevent hydrobromic acid formation.
One-Pot Synthesis from 2-Hydroxypyrimidine
Sequential Bromination and Chlorination
CN114591250A outlines a one-pot method for 5-bromo-2-chloropyrimidine, adaptable to this compound by modifying starting materials.
Steps:
-
Bromination: React 2-hydroxypyrimidine with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) at 30°C.
-
Chlorination: Treat the intermediate with phosphorus oxychloride (POCl₃) and triethylamine at 50–120°C.
Advantages:
-
High yields (94–99%) due to in-situ generation of reactive intermediates.
-
Avoids isolation of sensitive intermediates, reducing purification steps.
Mechanistic Insight:
-
H₂O₂ oxidizes HBr to Br₂, facilitating electrophilic bromination.
-
POCl₃ mediates chlorination via nucleophilic displacement of hydroxyl groups.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Direct Bromination | 4,5-Dichloropyrimidine | NBS | 80–87 | High |
| Diazotization | 2-Amino-4,5-dichloro | NaNO₂, CuBr | 50–60 | Moderate |
| Halogen Exchange | 2-Chloro-4,5-dichloro | PBr₃ | 60–70 | High |
| One-Pot Synthesis | 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃ | 94–99 | High |
Key Observations:
-
The one-pot method offers the highest yield and scalability but requires precise control over multiple reaction steps.
-
Direct bromination balances simplicity and efficiency, making it suitable for industrial applications.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the pyrimidine ring undergo nucleophilic substitution under varying conditions:
Reagents and Conditions :
-
Primary/Secondary Amines : React in ethanol or dimethylformamide (DMF) at 60–80°C.
-
Alkoxides (e.g., Sodium Methoxide) : Use methanol or tetrahydrofuran (THF) at room temperature.
-
Thiols : Require polar aprotic solvents (e.g., DMSO) with heating.
Examples :
-
Reaction with piperazine derivatives yields 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate intermediates, achieving 89% yield .
-
Substitution with 4-fluorophenylsulfonyl chloride produces sulfonylated pyrimidines, confirmed by and LC-MS .
Mechanism :
The reaction proceeds via an (aromatic nucleophilic substitution) mechanism, where electron-withdrawing halogens activate the pyrimidine ring for attack by nucleophiles.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the bromine site:
Suzuki-Miyaura Coupling :
-
Bases : Potassium carbonate or triethylamine in THF/water mixtures.
Applications :
-
Coupling with arylboronic acids introduces aryl groups, forming biarylpyrimidines for drug discovery .
Diazotization and Chlorination
Diazotization reactions facilitate further halogenation or functional group introduction:
Protocol :
-
Intermediate 2-amino-4-chloropyridine undergoes bromination with N-bromosuccinimide (NBS) in dichloromethane (87% yield ) .
-
Diazotization with NaNO/HCl at -30°C, followed by chlorination with CuCl, yields 2,4-dichloro-5-bromopyridine (>50% total yield ) .
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Bromination | NBS, CHCl | 87% |
| Diazotization/Chlorination | NaNO, CuCl | >50% |
Sulfonylation and Amidation
The pyrimidine core reacts with sulfonyl chlorides and acylating agents:
Sulfonylation :
-
Example : Synthesis of 5-bromo-2-chloro-4-(4-fluorophenylsulfonyl)pyrimidine (401 m/z , 99.6% purity) .
Amidation :
Comparison of Reaction Pathways
The table below summarizes optimal conditions for key transformations:
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Sodium methoxide | Ethanol | RT | 80–90 |
| Suzuki Coupling | Pd(PPh) | THF/HO | 80°C | 70–85 |
| Sulfonylation | R-SOCl, EtN | CHCl | 25°C | 75–90 |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis:
2-Bromo-4,5-dichloropyrimidine serves as an important intermediate in the synthesis of various biologically active compounds. It is particularly utilized in the development of pharmaceuticals targeting infectious diseases and cancer therapies. The compound's ability to inhibit specific enzymes, such as cytochrome P450 (CYP1A2), makes it a candidate for drug interactions studies .
Antimicrobial and Antifungal Properties:
Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. It is believed that the halogen substituents increase lipophilicity, facilitating penetration into microbial cells. Studies have shown that derivatives of this compound can effectively inhibit bacterial cell wall synthesis and fungal growth .
Case Study: Anticonvulsant Activity
A study evaluated various derivatives of 5-bromo-2,4-dichloropyrimidine for anticonvulsant activity using a maximal electroshock seizure model in rats. The findings indicated that certain derivatives exhibited protective effects comparable to established anticonvulsants like phenytoin, highlighting the potential of these compounds in neurological therapies .
Agrochemical Applications
Pesticide Development:
The compound is also explored for its potential in agrochemical formulations. Its reactivity allows for modifications that can lead to the development of new pesticides or herbicides with enhanced efficacy against pests while minimizing environmental impact .
Material Science Applications
Synthesis of Specialty Chemicals:
In materials science, this compound is used as a building block for synthesizing specialty chemicals and polymers. Its halogenated structure can facilitate various chemical transformations necessary for developing advanced materials with specific properties .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 5-Bromo-2,4-dichloropyrimidine | Bromine and dichloro substituents | Antimicrobial properties |
| 5-Chloro-2-bromopyrimidine | Bromine at position 2 | Reduced antimicrobial activity |
| 6-Bromo-3-chloro-pyrimidin-4-one | Different halogen positioning | Varies in reactivity patterns |
This table illustrates how variations in substitution patterns affect the biological activities and reactivities of related compounds.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloropyrimidine in biological systems involves its interaction with specific molecular targets, such as GABA B receptors. It acts as a starting reagent for the synthesis of compounds that modulate these receptors, influencing neurotransmission and potentially providing therapeutic effects for neurological conditions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. 5-Bromo-2-chloropyrimidin-4-amine (C₄H₃BrClN₃)
- Substituents : Br (position 5), Cl (position 2), and NH₂ (position 4).
- Key Differences : The amine group at position 4 enables hydrogen bonding, influencing crystal packing (N7–H···N interactions ) and solubility. Bromine at position 5 versus 2 alters electronic distribution, directing electrophilic substitution to different sites.
- Reactivity : The NH₂ group facilitates functionalization (e.g., acylation), while Br and Cl enhance electrophilic substitution at electron-deficient positions.
B. 5-Bromo-4,6-difluoropyrimidine (C₄HBrF₂N₂)
- Substituents : Br (position 5), F (positions 4 and 6).
- Key Differences: Fluorine’s high electronegativity and small size reduce steric hindrance compared to Cl, increasing ring deactivation.
- Applications : Fluorinated pyrimidines are common in agrochemicals due to enhanced metabolic stability .
C. 2-Bromo-4,6-dinitroaniline (C₆H₄BrN₃O₄)
- Substituents: Br (position 2), NO₂ (positions 4 and 6), NH₂ (position 1).
- Key Differences : Nitro groups increase polarity (log P ≈ 2.1 ) and adsorption in GC systems, leading to peak tailing . Unlike pyrimidines, aniline derivatives are prone to forming mutagenic metabolites, as seen in textiles exceeding REACH limits .
Physicochemical Properties
*Estimated based on halogen contributions; Cl and Br increase lipophilicity compared to F.
Toxicity and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
